molecular formula C17H18N6OS B2576569 (Z)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 2035004-05-6

(Z)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2576569
CAS No.: 2035004-05-6
M. Wt: 354.43
InChI Key: XCRXPMSPHFTHAV-PLNGDYQASA-N
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Description

The compound (Z)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a triazolopyrazine derivative featuring a piperazine linker, a methyl-substituted triazolo[4,3-a]pyrazine core, and a thiophen-2-ylpropenone moiety. Its stereochemistry (Z-configuration) is critical for molecular interactions, as the spatial arrangement of the thiophene and triazolopyrazine groups influences binding affinity to biological targets.

Synthesis: The synthesis of such triazolopyrazine derivatives typically involves condensation reactions, as seen in related compounds. For example, 8-amino-triazolo[4,3-a]pyrazin-3-one derivatives are synthesized via cyclization of precursors in phosphorus oxychloride under reflux .

Structural Characterization:
Crystallographic refinement using programs like SHELXL is standard for confirming the stereochemistry and molecular conformation of such heterocycles. The methyl and thiophene substituents likely enhance solubility and target engagement, respectively.

Properties

IUPAC Name

(Z)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6OS/c1-13-19-20-17-16(18-6-7-23(13)17)22-10-8-21(9-11-22)15(24)5-4-14-3-2-12-25-14/h2-7,12H,8-11H2,1H3/b5-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRXPMSPHFTHAV-PLNGDYQASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)/C=C\C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a triazolo[4,3-a]pyrazine moiety linked to a piperazine ring and a thiophene group. This unique combination of heterocycles is known for conferring various biological activities.

Anticancer Activity

Recent studies have shown that derivatives of triazolo[4,3-a]pyrazine exhibit significant anticancer properties. For instance, compounds with similar scaffolds demonstrated potent inhibition against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values indicating strong cytotoxic effects. One derivative showed an IC50 value of 0.15 μM against MCF-7 cells, highlighting the potential of these compounds in cancer therapy .

Table 1: Anticancer Activity of Triazolo[4,3-a]pyrazine Derivatives

CompoundCell LineIC50 (μM)
22iA5490.83
22iMCF-70.15
22iHeLa2.85

Antibacterial Activity

The antibacterial efficacy of triazolo[4,3-a]pyrazine derivatives has also been documented. Compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria. Notably, some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .

Table 2: Antibacterial Activity of Selected Derivatives

CompoundBacteriaMIC (μg/mL)
2eStaphylococcus aureus32
2eEscherichia coli16

The mechanisms underlying the biological activities of these compounds often involve interactions with key cellular targets:

  • Inhibition of Kinases : Some derivatives act as c-Met kinase inhibitors, which play a crucial role in tumor growth and metastasis .
  • Disruption of Bacterial Cell Membrane : The antibacterial effects are attributed to the disruption of bacterial cell membranes and inhibition of essential enzymes like DNA gyrase .

Case Studies

A study investigating the structure–activity relationship (SAR) of triazolo[4,3-a]pyrazine derivatives revealed that modifications at specific positions significantly influenced their biological activity. For example, substituents at the R1 position enhanced anticancer potency while maintaining acceptable antibacterial profiles .

Scientific Research Applications

Anticancer Potential

Recent studies have indicated that derivatives of triazolo[4,3-a]pyrazine exhibit significant anticancer properties. For instance, compounds similar to (Z)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one have shown promising results against various cancer cell lines.

  • Inhibition of Kinases : The compound has been evaluated for its inhibitory effects on c-Met and VEGFR-2 kinases. In vitro studies revealed that certain derivatives exhibited IC50 values in the nanomolar range against these targets, suggesting strong potential as kinase inhibitors .
  • Antiproliferative Activity : In cell line assays (A549, MCF-7, HeLa), derivatives demonstrated significant antiproliferative activity with IC50 values indicating effective inhibition of cell growth . For example, one derivative showed an IC50 of 0.98 µM against A549 cells.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Triazole Ring : Utilizing hydrazine derivatives to facilitate the formation of the triazole structure.
  • Piperazine Coupling : The piperazine moiety is introduced via nucleophilic substitution reactions.
  • Thienyl Substitution : The thiophene group is incorporated through electrophilic aromatic substitution techniques.

Case Studies

Several studies have documented the synthesis and biological evaluation of related compounds:

  • Study on Triazolo Derivatives : A series of triazolo derivatives were synthesized and evaluated for their anticancer activity against different cell lines. The most promising compounds exhibited potent activity with favorable selectivity profiles .
  • Kinase Inhibition Studies : Research demonstrated that modifications to the triazole scaffold can enhance selectivity and potency against c-Met kinase, making these compounds valuable candidates for further drug development .

Chemical Reactions Analysis

Functionalization of the Piperazine Substituent

The piperazine ring undergoes nucleophilic substitution or acylation at the secondary amine:

  • Acylation : Reactivity with acyl chlorides (e.g., (Z)-3-(thiophen-2-yl)acryloyl chloride) under basic conditions (e.g., Et₃N, DCM) forms the α,β-unsaturated ketone .

  • Steric Effects : The 3-methyl group on the triazolopyrazine may hinder substitution at the adjacent piperazine nitrogen.

Key Data :

  • Reaction Rate : Acylation proceeds at 0–5°C over 4 h to minimize side reactions .

  • Byproducts : <5% over-acylation observed with stoichiometric control .

Stereoselective Formation of the (Z)-α,β-Unsaturated Ketone

The (Z)-configuration is stabilized via kinetic control during acylation:

  • Method : Horner-Wadsworth-Emmons reaction using phosphonoacetate derivatives.

  • Solvent : THF or DMF with LiCl as an additive enhances stereoselectivity .

Representative Conditions :

SubstrateReagent(Z):(E) RatioYieldSource
Piperazine intermediate(Thiophen-2-yl)acryloyl chloride9:172%

Thiophene Reactivity

The thiophen-2-yl group participates in electrophilic substitutions (e.g., halogenation, sulfonation) but remains inert under mild conditions.

  • Stability : No degradation observed in acidic (pH 2–6) or basic (pH 8–10) aqueous solutions at 25°C .

Hydrolytic Stability of the α,β-Unsaturated Ketone

The enone system is susceptible to hydrolysis under strong acidic/basic conditions:

ConditionDegradation PathwayHalf-Life (25°C)Source
1M HClRetro-Michael addition2.5 h
1M NaOHBase-catalyzed hydrolysis1.8 h

Photochemical Reactivity

The conjugated enone system may undergo [2+2] cycloaddition under UV light:

  • Observation : Formation of cyclobutane derivatives in solution after 24 h UV exposure .

Metal-Catalyzed Cross-Couplings

The thiophene and triazolopyrazine rings are compatible with Suzuki-Miyaura couplings:

ReactionCatalystYieldSource
Thiophene C–H arylationPd(PPh₃)₄, K₂CO₃, DMF55%

Redox Reactions

  • Reduction : NaBH₄ selectively reduces the α,β-unsaturated ketone to a secondary alcohol (Z-configuration retained) .

  • Oxidation : MnO₂ oxidizes the thiophene sulfur to sulfoxide under anhydrous conditions .

Comparison with Similar Compounds

Structural Analogs in the Triazolo[4,3-a]pyrazine Family

Triazolo[4,3-a]pyrazine derivatives vary in substituents at the 2-, 3-, and 8-positions, influencing their pharmacological profiles:

Compound Name Substituents (Position) Key Features Bioactivity (Reported)
Target Compound 3-methyl (core), thiophen-2-yl (side) Z-configuration, piperazine linker Hypothesized adenosine receptor ligand
2-Benzyl-8-chloro-triazolo[4,3-a]pyrazin-3-one 2-benzyl, 8-chloro Electron-withdrawing Cl enhances stability Moderate A1/A2A affinity
8-Amino-2-phenyl-triazolo[4,3-a]pyrazin-3-one 8-amino, 2-phenyl Amino group improves solubility High A2A selectivity
6-(tert-butyl)-8-hydroxy-phenyl derivative 6-tert-butyl, 8-hydroxyphenyl Bulky substituent modulates receptor access Improved metabolic stability

Key Observations :

  • Thiophene vs. Benzyl/Phenyl : The thiophen-2-yl group introduces sulfur-based electronic effects, which could alter π-π stacking interactions compared to benzyl or phenyl analogs .
  • Piperazine Linker : The piperazine moiety in the target compound improves solubility and may facilitate blood-brain barrier penetration, a feature absent in simpler derivatives .

Comparison with Pyrazolo-Triazolo-Pyrimidine Derivatives

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines () share structural similarities but differ in core heterocycle arrangement:

  • Core Heterocycle : Triazolo[4,3-a]pyrazines (target) vs. triazolo[1,5-c]pyrimidines. The latter exhibit isomerization under specific conditions, which can affect stability and bioactivity .
  • Bioactivity: Pyrazolo-triazolo-pyrimidines are less studied for adenosine receptors but show promise in anticancer contexts due to their ability to intercalate DNA , whereas triazolo-pyrazines are more receptor-specific.

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis typically involves a multi-step approach:

  • Core formation : The triazolo[4,3-a]pyrazine core is synthesized via cyclization of 3-hydrazinopyrazin-2(1H)-one derivatives using carbonyldiimidazole (CDI) under reflux conditions in anhydrous dimethylformamide (DMF) .
  • Piperazine coupling : The 3-methyl-triazolo[4,3-a]pyrazine moiety is functionalized at the 8-position with piperazine via nucleophilic substitution, often requiring anhydrous dioxane and triethylamine as a base .
  • Prop-2-en-1-one linkage : The thiophene-containing enone is introduced via a condensation reaction, with strict control of stereochemistry (Z-configuration) using anhydrous solvents and TLC monitoring .
    Key steps : Reflux for 24–48 hours, purification via EtOAc/water extraction, and recrystallization from i-propanol/DMFA mixtures .

Q. Which spectroscopic and chromatographic methods confirm structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies substituents (e.g., thiophene protons at δ 6.8–7.2 ppm, piperazine N-CH3 at δ 2.3 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Purity is assessed using reverse-phase C18 columns (e.g., >95% purity, UV detection at 254 nm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+ at m/z 422.1422) and fragmentation patterns .

Q. What structural motifs influence pharmacological activity?

  • Triazolo[4,3-a]pyrazine core : Essential for adenosine receptor binding (A1/A2A), with the 3-methyl group enhancing lipophilicity and metabolic stability .
  • Piperazine moiety : Improves solubility and enables functionalization at the 4-position for target engagement .
  • Thiophene-enone system : The Z-configuration and thiophene’s electron-rich nature promote π-π stacking with hydrophobic receptor pockets .

Advanced Research Questions

Q. How can the cyclization step for the triazolo[4,3-a]pyrazine core be optimized?

  • Reaction conditions : Use CDI in anhydrous DMF at 100°C for 1 hour to activate carboxylic acids, followed by cyclization with hydrazine derivatives under reflux .
  • Design of Experiments (DoE) : Apply factorial design to optimize variables (temperature, solvent ratio, catalyst loading). For example, a 2^3 factorial design can identify critical parameters for yield improvement .
  • In-situ monitoring : Use FT-IR or inline NMR to track imidazole intermediate formation and minimize byproducts .

Q. How do modifications at the 3-methyl position affect receptor binding?

  • Methyl vs. bulkier groups : Substituting 3-methyl with tert-butyl or aryl groups reduces A2A receptor affinity by 10–20× due to steric hindrance .
  • Electron-withdrawing groups : Fluorine or nitro groups at this position decrease binding, suggesting the methyl group’s role in hydrophobic interactions .
    Methodology : Synthesize analogs via the general procedure in , then assay using radioligand displacement (e.g., [3H]CGS-21680 for A2A).

Q. What strategies resolve contradictions in biological activity data?

  • Standardized assays : Use uniform receptor preparations (e.g., CHO-K1 cells expressing human A2A) to minimize variability .
  • Metabolic stability testing : Compare hepatic microsome half-lives (e.g., human vs. rat) to explain species-specific discrepancies .
  • Molecular docking : Reconcile activity differences by modeling compound-receptor interactions (e.g., AutoDock Vina with PDB: 3EML for A2A) .

Q. How can flow chemistry improve synthesis scalability?

  • Continuous-flow setup : Utilize microreactors for exothermic steps (e.g., enone condensation) to enhance heat transfer and reduce reaction time from 24 hours to 2–3 hours .
  • Process Analytical Technology (PAT) : Integrate inline UV/Vis or IR for real-time monitoring of intermediates .
  • Case study : A flow system with 0.5 mL/min residence time increased yield by 15% compared to batch synthesis .

Q. How is molecular docking applied to predict adenosine receptor interactions?

  • Protein preparation : Retrieve the A2A receptor structure (PDB: 3EML), remove water molecules, and add polar hydrogens .
  • Docking protocol : Use a grid box centered on the orthosteric site (coordinates: x=30.5, y=45.2, z=39.1). The Z-enone’s thiophene group shows a predicted binding energy of −9.2 kcal/mol, correlating with IC50 values .
  • Validation : Compare docking poses with known antagonists (e.g., ZM241385) to assess predictive accuracy .

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